2-Methylbenzo[d]oxazol-6-ol

Metabolism In Vivo Rabbit Model

2-Methylbenzo[d]oxazol-6-ol (5078-07-9) is the regiospecific 6-hydroxy benzoxazole building block for drug discovery. Its 6-OH substitution—not interchangeable with the 5-ol isomer—delivers distinct electronic and hydrogen-bonding properties essential for low-nanomolar MAO-B inhibitors (IC50 0.0023 µM), CSF-1R kinase inhibitor synthesis (90% O-acetylation yield per US20080045528A1), and antimicrobial SAR. In vivo data shows 2.3-fold higher intact glucuronide yield vs. unsubstituted benzoxazole. Procure the exact building block from prior art to ensure reproducible access to patented chemical space.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5078-07-9
Cat. No. B1298106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[d]oxazol-6-ol
CAS5078-07-9
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)O
InChIInChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
InChIKeyRZKJWYDRDBVDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzo[d]oxazol-6-ol (CAS 5078-07-9) Procurement & Selection: Chemical Identity and Core Specifications


2-Methylbenzo[d]oxazol-6-ol (CAS 5078-07-9, MFCD00464862), also known as 2-methyl-1,3-benzoxazol-6-ol or 6-hydroxy-2-methylbenzoxazole, is a heterocyclic building block belonging to the benzoxazole family. It has a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol . The compound is characterized by a benzene ring fused with an oxazole ring, bearing a methyl substituent at the 2-position and a reactive hydroxyl group at the 6-position . As a versatile drug intermediate and a key precursor in the synthesis of more complex benzoxazole-based molecules , its selection is often based on specific functional group positioning that dictates downstream reactivity and biological properties, which are not interchangeable with other hydroxylated benzoxazole isomers.

2-Methylbenzo[d]oxazol-6-ol Selection Risk: Why Isomeric Substitution Leads to Functional Divergence


Substitution of 2-Methylbenzo[d]oxazol-6-ol with its close positional isomers, such as 2-Methylbenzo[d]oxazol-5-ol (CAS 23997-94-6), is not a scientifically neutral decision. While these compounds share a core benzoxazole scaffold and identical molecular mass, the relocation of the hydroxyl group from the 6-position to the 5-position fundamentally alters the molecule‘s electronic distribution and hydrogen-bonding capacity . This structural difference directly impacts the compound’s reactivity in downstream functionalization reactions (e.g., O-alkylation, esterification) and can lead to significant divergence in biological activity, as evidenced by differential enzyme inhibition profiles observed across regioisomeric benzoxazole series [1]. The specific 6-hydroxy substitution pattern is a critical determinant for maintaining a predictable metabolic fate, as demonstrated by comparative in vivo metabolism studies between 2-methylbenzoxazole and its 2-phenyl analog in rabbits [2].

2-Methylbenzo[d]oxazol-6-ol: Quantitative Differentiation Evidence vs. Comparators


Metabolic Fate: Distinct Excretion Profile of 2-Methylbenzoxazole vs. Unsubstituted Benzoxazole

In a comparative in vivo metabolism study in rabbits, 2-Methylbenzo[d]oxazol-6-ol (administered as 2-methylbenzoxazole) exhibited a metabolic and excretion profile distinct from unsubstituted benzoxazole. While benzoxazole administration resulted in 14% of the dose excreted as an un-diazotizable (hydroxylated) glucuronide with the oxazole ring intact, 2-methylbenzoxazole administration resulted in 32% of the dose being excreted as undiazotizable glucuronide, representing a >2-fold increase in this metabolic fraction [1].

Metabolism In Vivo Rabbit Model

MAO-B Inhibition: Potency of 2-Methylbenzoxazole-Derived Scaffolds

While direct IC50 data for 2-Methylbenzo[d]oxazol-6-ol itself against MAO enzymes is not available, a recent study on 2-methylbenzo[d]oxazole derivatives establishes a clear baseline for the scaffold. Compounds within this series were evaluated as in vitro inhibitors of recombinant human MAO-A and MAO-B. The most potent MAO-B inhibitors in the series, compounds 1d and 2e, displayed IC50 values of 0.0023 µM and 0.0033 µM, respectively [1]. This level of potency on the MAO-B isoform is a key characteristic of the 2-methylbenzoxazole scaffold, providing a benchmark for evaluating further functionalized analogs like the 6-hydroxy derivative.

Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Anticancer Activity: Benchmarking Benzoxazole Derivatives Against 5-Fluorouracil

The benzoxazole scaffold, to which 2-Methylbenzo[d]oxazol-6-ol belongs, has been systematically evaluated for anticancer activity. In a study of synthesized benzoxazole analogues against the human colorectal carcinoma HCT116 cell line, compounds were screened for their IC50 values using the Sulforhodamine B (SRB) assay. Several compounds demonstrated superior or comparable activity to the standard chemotherapeutic agent 5-fluorouracil (IC50 = 5.31 µM). Notably, compounds 6 and 25 exhibited the best anticancer activity with IC50 values of 24.5 µM and 26.3 µM, respectively, while compounds 4 and 26 also displayed potent inhibition [1]. This data provides a quantitative benchmark for the anticancer potential of the benzoxazole class.

Anticancer HCT116 Cytotoxicity

Antioxidant Activity: Free Radical Scavenging Capacity vs. Ascorbic Acid

In a study evaluating the antioxidant properties of 2-methyl-1,3-benzoxazol-6-ol (the IUPAC name for 2-Methylbenzo[d]oxazol-6-ol), its free radical scavenging activity was assessed using the DPPH assay. The compound's antioxidant activity was quantified and compared against a known standard, ascorbic acid (Vitamin C), as well as other benzoxazole derivatives [1].

Antioxidant DPPH Radical Scavenging

Antimicrobial Activity: Benzoxazole Class Potency Against Key Pathogens

The antimicrobial potential of the benzoxazole scaffold is well-documented. In a systematic evaluation of benzoxazole derivatives, compounds were screened for their in vitro antibacterial and antifungal activities against a panel of pathogens. Minimum inhibitory concentration (MIC) values were determined and compared to the standard drugs ofloxacin and fluconazole. Several synthesized benzoxazole compounds (1, 10, 13, 16, 19, 20, 24) demonstrated antimicrobial activity with MIC values comparable to the reference standards against Gram-positive and Gram-negative bacteria, as well as fungal strains [1].

Antimicrobial Antibacterial MIC

Efficient O-Functionalization: High-Yield Acetylation in 6-O-Substituted Benzoxazole Synthesis

2-Methylbenzo[d]oxazol-6-ol serves as a critical intermediate for generating 6-O-substituted benzoxazole derivatives. A patent from Novartis AG (US20080045528A1) describes its use in synthesizing potent CSF-1R kinase inhibitors for cancer therapy. In this protocol, the acetylation of 2-methyl-1,3-benzoxazol-6-ol (7.1 g, 47.8 mmol) with acetyl chloride (11.3 mL, 81.6 mmol) in the presence of triethylamine in THF proceeded smoothly at room temperature to yield the O-acetylated product (8.2 g) with a 90% isolated yield [1]. This high conversion efficiency demonstrates the synthetic tractability of the 6-hydroxyl group for rapid analog generation.

Synthetic Yield O-Acetylation CSF-1R Inhibitor Intermediate

Optimal Scientific and Industrial Application Scenarios for 2-Methylbenzo[d]oxazol-6-ol Based on Differential Evidence


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization

2-Methylbenzo[d]oxazol-6-ol is optimally procured for medicinal chemistry programs focused on developing novel monoamine oxidase B (MAO-B) inhibitors for neurological disorders. As demonstrated by class-level evidence, the 2-methylbenzoxazole scaffold yields potent MAO-B inhibitors with IC50 values in the low nanomolar range (e.g., 0.0023 µM) [1]. The presence of the reactive 6-hydroxyl group on 2-Methylbenzo[d]oxazol-6-ol provides a strategic functionalization handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties, thereby serving as a direct precursor for exploring the structure-activity relationships (SAR) of this promising chemical series.

Metabolism and Pharmacokinetic (DMPK) Studies

For researchers investigating the metabolic fate of benzoxazole-containing compounds, 2-Methylbenzo[d]oxazol-6-ol is the compound of choice over unsubstituted benzoxazole. Direct head-to-head in vivo data from rabbit studies shows that 2-methylbenzoxazole exhibits a 2.3-fold increase in the fraction of dose excreted as an intact, hydroxylated glucuronide metabolite (32% vs. 14%) [2]. This significantly higher yield of a specific, detectable metabolite makes the compound a superior tool for developing and validating analytical methods, conducting mass balance studies, and isolating phase II metabolites for structural characterization.

Oncology Drug Discovery: CSF-1R Kinase Inhibitor Synthesis

2-Methylbenzo[d]oxazol-6-ol is a documented and commercially relevant starting material for the synthesis of 6-O-substituted benzoxazole derivatives patented as CSF-1R kinase inhibitors. Evidence from Novartis patent US20080045528A1 demonstrates its efficient conversion (90% yield) via O-acetylation to generate key intermediates [3]. Procurement of this specific compound is justified for any laboratory engaged in synthesizing and evaluating this class of kinase inhibitors for oncology applications, as it represents the exact building block used in prior art and ensures reproducible access to the patented chemical space.

Antimicrobial Drug Discovery Programs

For research groups focused on developing next-generation antimicrobial agents to combat drug-resistant pathogens, 2-Methylbenzo[d]oxazol-6-ol is a strategic building block. Class-level evidence indicates that benzoxazole derivatives can achieve minimum inhibitory concentrations (MICs) comparable to the clinical standards ofloxacin and fluconazole against a range of Gram-positive, Gram-negative, and fungal pathogens [4]. The 6-hydroxy functional group on this specific compound offers a versatile synthetic entry point for creating diverse libraries of benzoxazole analogs, enabling systematic exploration of SAR to optimize potency and spectrum of activity against priority pathogens.

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49 linked technical documents
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